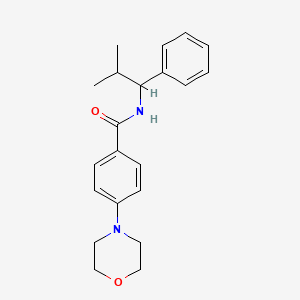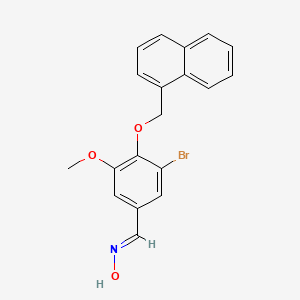![molecular formula C19H21FN4O3 B5561350 8-fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5561350.png)
8-fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
Quinolines can be synthesized using several methods such as the Skraup reaction, Doebner-Miller reaction, and the Pfitzinger reaction . The Skraup reaction is a chemical reaction used to synthesize quinolines. It is named after the Czech chemist Zdenko Hans Skraup. In this reaction, aniline is heated with sulfuric acid, glycerol, and an oxidizing agent .Molecular Structure Analysis
Quinoline is structurally related to benzene, with one of its hydrogen atoms replaced by a nitrogen atom. The aromaticity makes it stable, although as a heterocycle, it has reactive sites which allow for functionalization .Chemical Reactions Analysis
Quinoline has a variety of reactions, including electrophilic and nucleophilic substitutions, due to the reactivity of its ring system. It can undergo halogenation, nitration, sulfonation, and formylation among other reactions .Physical And Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid that turns yellow when exposed to air and light. It has a strong, unpleasant odor and is only slightly soluble in water .科学的研究の応用
Antibacterial Activity
Quinolone derivatives, including 8-fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline, have been extensively studied for their antimicrobial properties. These compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. The introduction of fluorine atoms and piperazinyl or morpholinyl groups at specific positions on the quinolone core structure enhances their antibacterial efficacy. For instance, compounds with morpholino groups and unique tetracyclic structures have shown enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates compared to ofloxacin, a widely used quinolone antibiotic (Inoue et al., 1994).
Molecular Docking and Synthesis
The design and synthesis of quinolone derivatives, including the 8-fluoro variant, have been guided by molecular docking studies to understand their interaction with bacterial proteins, specifically DNA gyrase. These studies help in optimizing the compounds for improved antibacterial activity. Novel synthesis methods have been developed to produce derivatives with various substitutions, aiming to explore their potential as antimicrobial agents and to understand the structure-activity relationships (Patel et al., 2014).
Structural and Photophysical Studies
Quinolone derivatives have also been studied for their structural and photophysical properties. Research into the photochemistry of related compounds, such as ciprofloxacin, which shares a similar quinolone core structure, reveals insights into their stability and reactivity under various conditions. These studies are crucial for understanding the behavior of these compounds in biological systems and for the development of novel quinolone-based drugs (Mella et al., 2001).
Antimicrobial Mechanism of Action
The efficacy of quinolone derivatives, including 8-fluoro variants, against bacterial infections is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them ideal targets for antibacterial agents. By binding to these enzymes, quinolone derivatives prevent the supercoiling of bacterial DNA, thereby inhibiting bacterial growth and replication (Sheu et al., 1998).
作用機序
Safety and Hazards
将来の方向性
Quinoline and its derivatives are important in medicinal chemistry and have been the subject of numerous research studies. They are used as building blocks in the synthesis of more complex compounds. Future research may focus on developing new synthetic methods and exploring novel applications in medicine .
特性
IUPAC Name |
(8-fluoroquinolin-2-yl)-[4-(morpholine-4-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3/c20-15-3-1-2-14-4-5-16(21-17(14)15)18(25)22-6-8-23(9-7-22)19(26)24-10-12-27-13-11-24/h1-5H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXCKXOCUCYYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=NC3=C(C=CC=C3F)C=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5561271.png)
![5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5561279.png)
![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)
![1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone](/img/structure/B5561300.png)

![5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561330.png)
![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5561331.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B5561356.png)

![2-[4-(6-bromo-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-chlorobenzylidene)acetohydrazide](/img/structure/B5561369.png)

![4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5561379.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5561380.png)